molecular formula C12H16O3 B7885468 (2,6-Dimethoxy-4-methylphenyl)acetone

(2,6-Dimethoxy-4-methylphenyl)acetone

Cat. No. B7885468
M. Wt: 208.25 g/mol
InChI Key: FQGFWCOSJMRGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethoxy-4-methylphenyl)acetone is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethoxy-4-methylphenyl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethoxy-4-methylphenyl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (2,6-Dimethoxy-4-methylphenyl)acetone can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
4-methyl-2,6-dimethoxyphenol, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, magnesium, iodine, diethyl ether, ethyl acetate, wate

Reaction
Step 1: Conversion of 4-methyl-2,6-dimethoxyphenol to 4-methyl-2,6-dimethoxyphenyl acetate, React 4-methyl-2,6-dimethoxyphenol with acetic anhydride in the presence of sulfuric acid and sodium acetate as a catalyst, Heat the mixture at 80-90°C for 2-3 hours, Cool the mixture and add water to it, Extract the product with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain 4-methyl-2,6-dimethoxyphenyl acetate, Step 2: Conversion of 4-methyl-2,6-dimethoxyphenyl acetate to 4-methyl-2,6-dimethoxyphenylpropan-2-one, React 4-methyl-2,6-dimethoxyphenyl acetate with magnesium in the presence of iodine as a catalyst, Add ethyl acetate to the reaction mixture and stir for 1-2 hours, Add water to the mixture and extract the product with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain 4-methyl-2,6-dimethoxyphenylpropan-2-one, Step 3: Conversion of 4-methyl-2,6-dimethoxyphenylpropan-2-one to (2,6-Dimethoxy-4-methylphenyl)acetone, React 4-methyl-2,6-dimethoxyphenylpropan-2-one with sodium hydroxide in the presence of water, Heat the mixture at 80-90°C for 2-3 hours, Cool the mixture and extract the product with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain (2,6-Dimethoxy-4-methylphenyl)acetone

properties

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGFWCOSJMRGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxy-4-Methylphenyl)Acetone

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